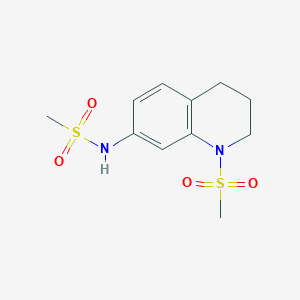

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-6-5-9-4-3-7-13(11(9)8-10)19(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVXHJSBHZCOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves the reaction of methanesulfonamide with a suitable quinoline derivative. One common method involves the use of Morita–Baylis–Hillman (MBH) acetates as starting materials. The reaction proceeds through an aza–Michael addition followed by an S_N2’–S_NAr sequence to form the desired sulfonamide . The reaction conditions often include the use of potassium carbonate (K_2CO_3) in dimethylformamide (DMF) at room temperature (23°C) for the initial addition, followed by heating to 90°C for the elimination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in Carbonic Anhydrase Inhibition Studies

describes tetrahydroquinoline derivatives with single sulfonamide or oxo substituents. Key comparisons include:

- Dual sulfonyl groups likely elevate melting point compared to single-sulfonamide analogs due to stronger intermolecular interactions .

Anti-inflammatory and COX-2 Inhibitory Activity

highlights benzothieno[3,2-d]pyrimidin-4-one sulphonamides with methanesulfonamide groups, such as Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide), which inhibits COX-2, iNOS, and ICAM-1 expression in inflamed cells .

- Dual sulfonyl groups may enhance binding affinity to COX-2’s hydrophobic active site compared to single-sulfonamide derivatives .

Substituent Effects on Physicochemical Properties

- Trifluoromethanesulfonamide Analogs: describes a compound (1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) with a trifluoromethyl group. The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility compared to the target compound’s CH₃ substituent .

- Benzoyl-Substituted Analog: ’s N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide introduces a bulky benzoyl group, likely reducing bioavailability due to lower aqueous solubility .

Hydrogen Bonding and Crystallinity

The target compound’s dual sulfonamide groups may form extensive hydrogen-bonding networks, as suggested by ’s discussion on graph set analysis in molecular crystals. This could enhance crystallinity and thermal stability compared to analogs with fewer H-bond donors/acceptors (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline in ) .

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 306.39 g/mol. It comprises a tetrahydroquinoline core linked to methanesulfonyl groups, which may enhance its solubility and biological interactions. The presence of the methanesulfonyl group is crucial for its biological activity, particularly in enzyme inhibition.

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide primarily interacts with methionyl-tRNA synthetase , an essential enzyme in protein synthesis. This interaction inhibits the enzyme's activity, which is critical for amino acid metabolism and translation processes in various organisms.

Enzyme Inhibition

The compound has been shown to exhibit significant inhibitory effects on methionyl-tRNA synthetase. Studies utilizing surface plasmon resonance and isothermal titration calorimetry have quantified its binding affinity to this target, revealing a promising potential for developing antibiotics or treatments for diseases linked to dysregulated protein synthesis.

Therapeutic Applications

Given its mechanism of action, this compound may serve as a candidate for treating conditions associated with autoimmune diseases and infections where protein synthesis plays a pivotal role. Its structural analogs have displayed efficacy in models of rheumatoid arthritis and psoriasis , suggesting that the tetrahydroquinoline framework can be effectively modified for enhanced therapeutic outcomes .

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological efficacy of related tetrahydroquinoline derivatives:

| Compound | Bioavailability | Therapeutic Effects | Notes |

|---|---|---|---|

| D4 | 48.1% (mice) | Effective against psoriasis | Superior to GSK2981278 |

| R-D4 | Matched GSK2981278 | Treats rheumatoid arthritis | No adverse effects observed |

These findings highlight the potential of similar compounds in therapeutic settings and underscore the importance of structural modifications to enhance bioavailability and efficacy .

Interaction Studies

Interaction studies have indicated that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can modulate various biological targets beyond methionyl-tRNA synthetase. Preliminary research suggests potential applications in treating cardiovascular diseases due to its influence on vascular health and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?

- Methodology :

- Cyclization : Start with a methoxy-substituted benzaldehyde and a methylsulfonyl-substituted amine. Cyclization under acidic conditions (e.g., HCl/EtOH) forms the tetrahydroquinoline core .

- Sulfonylation : Introduce the second methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

- Key Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux, 6h | ~65-70 | |

| Sulfonylation | MsCl, pyridine, 0°C → RT, 2h | ~80 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., sulfonamide protons at δ 3.0–3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .

- UV/Vis Spectroscopy : Analyze electronic transitions (e.g., λmax ~300 nm for sulfonamide moieties) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic behavior of this compound?

- Methodology :

- Geometry Optimization : Use semi-empirical PM6 or DFT (e.g., B3LYP/6-31G*) to optimize molecular geometry in solvent models (e.g., water) .

- Electronic Properties : Calculate HOMO-LUMO gaps, ionization potentials, and electron affinity to predict reactivity.

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO | -6.2 | PM6 | |

| LUMO | -1.8 | PM6 | |

| ΔE (HOMO-LUMO) | 4.4 | PM6 |

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Validation : Perform in vitro assays (e.g., IC50 determinations) across multiple cell lines to confirm potency thresholds .

- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity against proposed targets (e.g., kinase enzymes) .

- Meta-Analysis : Compare experimental conditions (e.g., solvent, pH) to identify confounding variables .

Q. What experimental strategies mitigate instability issues during synthesis or storage?

- Stability Analysis :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) if UV/Vis spectra indicate photodegradation .

- Hydrolytic Resistance : Test stability in buffered solutions (pH 4–9) to optimize storage conditions .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to study sulfonamide group reactivity?

- Stepwise Protocol :

Substitution Reactions : Treat with nucleophiles (e.g., amines, thiols) in DMF at 50°C to probe sulfonamide lability .

Oxidation/Reduction : Use mCPBA for sulfoxide formation or NaBH4 for sulfonamide reduction, monitored by TLC .

Kinetic Studies : Track reaction rates via HPLC to determine activation energies .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR)?

- Multivariate Analysis :

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area) .

- Partial Least Squares (PLS) Regression : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.